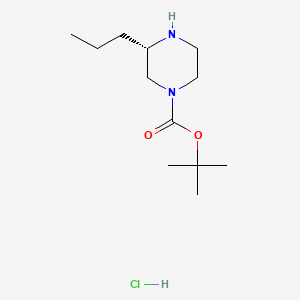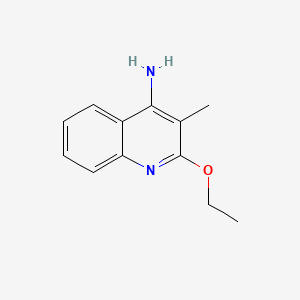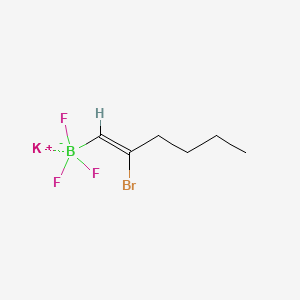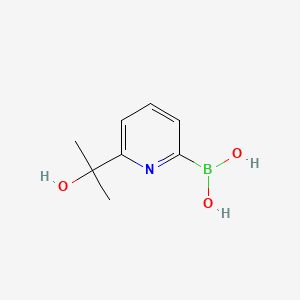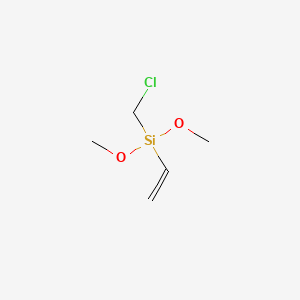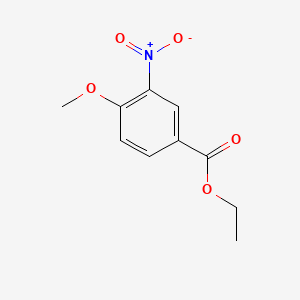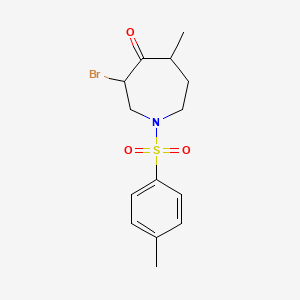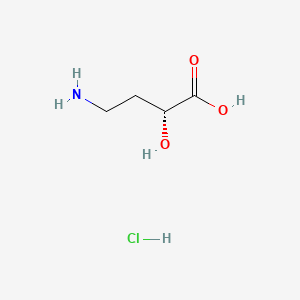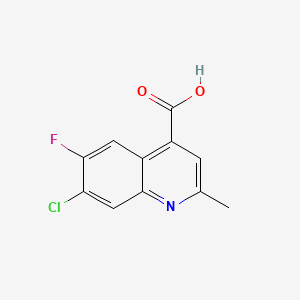
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H7ClFNO2 . It is a light brown solid with a molecular weight of 239.63 . The compound is also known by its IUPAC name, 7-chloro-6-fluoro-2-methyl-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(O)C1=CC©=NC2=CC(F)=CC=C12 . The InChI code for this compound is 1S/C11H7ClFNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-4H,1H3,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a light brown solid . It has a molecular weight of 239.63 and is stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Therapeutic Applications
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid, due to its structural similarity with chloroquine, has garnered attention for its potential biochemical properties and therapeutic applications. Research has delved into the antimalarial effects of chloroquine and its derivatives, emphasizing their potential repurposing in managing various infectious and non-infectious diseases. This includes research into novel compounds based on chloroquine's scaffold, analyzing their chemical structures, biological evaluation, and potential therapeutic application. Notably, the analysis suggests that different enantiomers of these compounds might offer additional benefits in treating diseases beyond their antimalarial properties. This hints at the possibility of this compound having diverse biochemical and therapeutic roles, although specific research on this compound might be required to confirm such applications (Njaria et al., 2015).
Antibacterial and Antibiotic Properties
The compound's structural analogs, like fluoroquinolones, have been noted for their broad spectrum of activity against various bacterial organisms and are also recognized for their role in antibacterial therapy. Specifically, the fluoroquinolone class, which includes compounds like ciprofloxacin hydrochloride, has been acknowledged for its importance in treating bacterial infections and its potential as a bioterrorist weapon. This suggests a potential application of this compound in the domain of antibacterial agents, subject to further research and validation (da Silva et al., 2003).
Synthetic Methodologies and Industrial Applications
The compound's relevance is also highlighted in synthetic methodologies and industrial applications. For instance, its derivatives play a crucial role as intermediates in manufacturing pharmaceutical materials, such as non-steroidal anti-inflammatory drugs. The synthesis processes, however, often grapple with challenges related to the use of costly and toxic materials, indicating an area where this compound could potentially offer more efficient and sustainable synthetic routes (Qiu et al., 2009).
Environmental and Ecological Impact
Moreover, the compound's fluorinated nature makes it relevant in discussions about environmental and ecological impacts. Research on fluorinated alternatives to environmentally persistent chemicals like PFCAs and PFSAs, which have applications ranging from industrial manufacturing to consumer products, indicates a significant interest in understanding and managing the environmental release, persistence, and exposure of such compounds. This suggests potential environmental considerations for this compound, especially concerning its degradation, bioaccumulation, and ecological impact (Wang et al., 2013).
Eigenschaften
IUPAC Name |
7-chloro-6-fluoro-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c1-5-2-7(11(15)16)6-3-9(13)8(12)4-10(6)14-5/h2-4H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDVUHAORJIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724929 |
Source


|
| Record name | 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-73-0 |
Source


|
| Record name | 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
